4-Nitropyrogallol
CAS No.: 76088-63-6
Cat. No.: VC8293321
Molecular Formula: C6H5NO5
Molecular Weight: 171.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76088-63-6 |
---|---|
Molecular Formula | C6H5NO5 |
Molecular Weight | 171.11 g/mol |
IUPAC Name | 4-nitrobenzene-1,2,3-triol |
Standard InChI | InChI=1S/C6H5NO5/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,8-10H |
Standard InChI Key | FPYOMUFYEZASGS-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])O)O)O |
Canonical SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])O)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
4-Nitropyrogallol, systematically named 4-nitrobenzene-1,2,3-triol, features a benzene ring substituted with three hydroxyl groups at positions 1, 2, and 3 and a nitro group at position 4 (Fig. 1). Its IUPAC name and SMILES notation () reflect this arrangement . The compound’s exact mass is 171.017 g/mol, with a molecular weight of 171.11 g/mol .
Table 1: Key Physicochemical Properties of 4-Nitropyrogallol
Property | Value |
---|---|
CAS Number | 14416-24-1 |
Molecular Formula | |
Exact Mass | 171.017 g/mol |
PSA (Polar Surface Area) | 106.51 Ų |
LogP (Octanol-Water) | 1.234 |
Synthesis and Isolation Strategies
Nitration of Pyrogallol Derivatives
The primary synthesis route involves nitrating pyrogallol (1,2,3-trihydroxybenzene) or its protected analogs. A validated method employs pyrogallol triacetate as the substrate, undergoing mononitration with fuming nitric acid () in acetic anhydride () at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the para position relative to hydroxyl groups due to steric and electronic factors.
Subsequent hydrolysis with aqueous sodium hydroxide () yields the free triol. This method achieves ~65% isolated yield, with purity confirmed via HPLC and melting point analysis.
Purification and Characterization
Crude 4-nitropyrogallol is purified via recrystallization from ethanol-water mixtures. Differential scanning calorimetry (DSC) reveals a decomposition onset at 215°C, consistent with nitroaromatic compounds’ thermal instability. Chromatographic techniques (TLC, GC/MS) are critical for detecting byproducts such as 5-nitropyrogallol and dinitrated derivatives, which form under excess nitrating conditions .
Reaction Mechanisms and Environmental Relevance
Hydroxyl Radical-Mediated Degradation
In aqueous environments, 4-nitropyrogallol forms via the reaction of 4-nitrophenol (4NP) with hydroxyl radicals () . This process, studied at pH 2 and 9, follows a radical addition-elimination pathway (Fig. 2). At pH 9, attacks 4NP’s aromatic ring, generating dihydroxynitrocyclohexadienyl radicals that rearomatize to yield 4-nitrocatechol (4NC) and 4-nitropyrogallol .
Table 2: Product Yields from 4NP + Reaction
Product | Yield (pH 2) | Yield (pH 9) |
---|---|---|
4-Nitrocatechol | 0.20 | 0.40 |
4-Nitropyrogallol | 0.05 | 0.12 |
Hydroquinone | 0.08 | <0.01 |
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